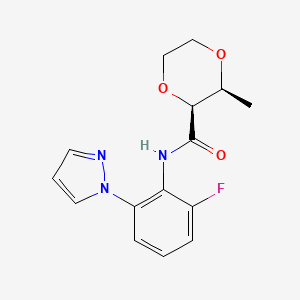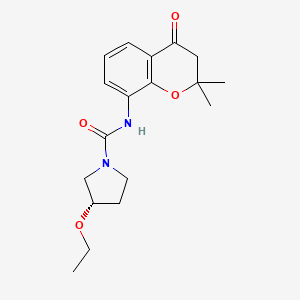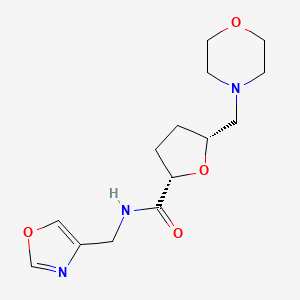
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its potential in treating various diseases, such as cancer and inflammatory disorders.
作用机制
The mechanism of action of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves the inhibition of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer. In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is its specificity for certain kinases, such as JAK2, FLT3, and RET. This specificity allows for targeted inhibition of these kinases, which may lead to fewer side effects compared to non-specific kinase inhibitors.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
未来方向
For this compound include continuing to study its potential as a therapeutic agent and investigating its potential for other diseases.
合成方法
The synthesis of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps. The starting material is 2-fluoro-6-nitrophenol, which is converted to the corresponding amine through reduction with sodium borohydride. The amine is then reacted with pyrazole-1-carboxylic acid to form the pyrazole amide. The final step involves the cyclization of the pyrazole amide with 3-methyl-1,4-dioxane-2-carboxylic acid chloride to form the desired compound.
科学研究应用
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential in treating cancer and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
属性
IUPAC Name |
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-10-14(22-9-8-21-10)15(20)18-13-11(16)4-2-5-12(13)19-7-3-6-17-19/h2-7,10,14H,8-9H2,1H3,(H,18,20)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHNJRDYOJDJZ-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-ethoxy-N-[2-(1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7346338.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)

![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)

![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)